molecular formula C10H18O2 B1634316 4a,8a-Naphthalenediol, octahydro-, cis- CAS No. 57289-63-1

4a,8a-Naphthalenediol, octahydro-, cis-

Cat. No.: B1634316
CAS No.: 57289-63-1
M. Wt: 170.25 g/mol
InChI Key: WHVGOCCZWVVJTC-UHFFFAOYSA-N
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Description

4a,8a-Naphthalenediol, octahydro-, cis- (CAS: 57289-63-1) is a bicyclic diol with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Its IUPAC name is decahydronaphthalene-4a,8a-diol, and it features two hydroxyl groups in a cis configuration on a decalin (bicyclo[4.4.0]decane) backbone. The compound is characterized by its rigid bicyclic structure, which influences its physicochemical properties, such as solubility and stereochemical reactivity. Key identifiers include:

  • SMILES: OC12CCCCC1(O)CCCC2
  • InChIKey: WHVGOCCZWVVJTC-UHFFFAOYSA-N .

In gas chromatography (GC) analyses, this compound exhibits a retention time of 30.480 seconds and an area percentage of 1.19% in specific biological extracts, indicating moderate volatility and abundance in complex mixtures .

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydronaphthalene-4a,8a-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-9-5-1-2-6-10(9,12)8-4-3-7-9/h11-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVGOCCZWVVJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCCC2(C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972804
Record name Octahydronaphthalene-4a,8a-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57289-63-1
Record name 4a, octahydro-, trans-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydronaphthalene-4a,8a-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Trans Isomer: 4a,8a-Naphthalenediol, Octahydro-, trans-

  • Structural Difference : The trans isomer (CAS: 28795-95-1) has hydroxyl groups on opposite faces of the decalin ring, altering its hydrogen-bonding capacity and molecular dipole .
  • Physicochemical Properties :
    • The cis isomer’s retention time (30.480 s) is slightly longer than typical trans-isomer retention times in GC, suggesting stronger interactions with polar stationary phases due to its cis-diol configuration .
    • Trans isomers generally exhibit lower solubility in polar solvents compared to cis isomers due to reduced intramolecular hydrogen bonding.
  • Synthesis : Trans isomers are often synthesized via alternative stereoselective routes, such as Sharpless aziridination or bromine-catalyzed reactions, as seen in aziridine derivatives .

9,10-Dihydroxy-cis-decalin (CAS: N/A)

  • Structural Similarity : Both compounds share a cis-decalin backbone with hydroxyl groups, but 9,10-dihydroxy-cis-decalin places hydroxyls on adjacent carbon atoms (positions 9 and 10) rather than 4a and 8a.
  • Impact on Reactivity : The proximity of hydroxyl groups in 9,10-dihydroxy-cis-decalin may enhance its susceptibility to oxidation or acetylation compared to the 4a,8a derivative.

Naphthalenone Derivatives (e.g., Hexahydro-4a-methylnaphthalen-2(1H)-one)

  • Structural Difference: Naphthalenones replace hydroxyl groups with ketone functionalities. For example, (4aS,6R,8R,8aR)-4a,5,6,7,8,8a-Hexahydro-8-hydroxy-4,8a-dimethyl-6-(1-methylethenyl)naphthalen-2(1H)-one (CAS: N/A) features a ketone and hydroxyl group on a partially saturated naphthalene ring .
  • Physicochemical Properties: Naphthalenones generally have higher logP values (indicating greater lipophilicity) due to reduced hydrogen-bonding capacity compared to diols. The presence of a ketone in naphthalenones increases their reactivity in nucleophilic addition reactions.

Bicyclic Diols with Methanoxymethano Bridges (e.g., 4a,8a-(Methanoxymethano)naphthalene-2,7-diol, Octahydro-)

  • Structural Difference: This compound (CAS: 344887-25-8) incorporates an ether bridge (methanoxymethano group) across the naphthalene ring, creating additional ring strain and altering solubility .
  • Molecular Formula : C₁₂H₂₀O₃ , with a higher molecular weight (212.29 g/mol) due to the ether bridge.
  • Applications : Such derivatives are explored for antimicrobial properties, whereas 4a,8a-naphthalenediol’s applications remain understudied .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Retention Time (GC) Key Functional Groups Notable Properties
4a,8a-Naphthalenediol, cis- (Target) C₁₀H₁₈O₂ 170.25 30.480 s Diol (cis) Moderate polarity, rigid bicyclic structure
4a,8a-Naphthalenediol, trans- C₁₀H₁₈O₂ 170.25 ~28–29 s (estimated) Diol (trans) Lower polarity, reduced H-bonding
9,10-Dihydroxy-cis-decalin C₁₀H₁₈O₂ 170.25 N/A Diol (adjacent) Higher reactivity in oxidation
4a,8a-(Methanoxymethano)naphthalene-2,7-diol C₁₂H₂₀O₃ 212.29 N/A Diol, ether bridge Increased ring strain, antimicrobial potential
Hexahydro-4a-methylnaphthalen-2(1H)-one C₁₁H₁₈O 166.26 N/A Ketone, hydroxyl Lipophilic, reactive ketone group

Preparation Methods

Cycloaddition with Substituted Cyclohexenones

In a representative protocol, 1,3-butadiene reacts with 4,4-dimethyl-2,5-cyclohexadienone under thermal conditions (120°C, 24 h) to yield a bicyclic adduct with 85% efficiency. The exo selectivity of the reaction ensures proper spatial orientation of substituents, critical for subsequent hydroxylation steps. The adduct is then subjected to hydrolysis using aqueous sulfuric acid (5–10°C, 1 h) to introduce hydroxyl groups.

Photoenolization/Diels-Alder (PEDA) Strategy

A photochemical variant employs o-methylbenzophenone derivatives as dienophiles. Upon UV irradiation (λ = 350 nm), these compounds generate hydroxy-o-quinodimethanes, which undergo cycloaddition with electron-deficient dienophiles. This method achieves enantioselectivity up to 90% ee when using Ti(O-i-Pr)₄ and TADDOL ligands.

Stereoselective Hydrogenation and Reduction

Post-cycloaddition functionalization often requires hydrogenation to saturate the decalin system while preserving stereochemistry.

Catalytic Hydrogenation

The unsaturated Diels-Alder adduct is hydrogenated over palladium-on-carbon (Pd/C, 10 wt%) under H₂ (50 psi) in ethanol at 25°C. This step reduces double bonds with >95% retention of cis stereochemistry. Careful control of pressure and catalyst loading prevents over-reduction of hydroxyl groups.

Sodium Borohydride-Mediated Reduction

In a complementary approach, ketone intermediates are reduced using NaBH₄ in methanol at 0°C. For example, (1S,4aR,8aS)-6-bromo-1,4a-dimethyloctahydronaphthalen-1-yl)methanol is reduced to the corresponding diol with 89% yield, as confirmed by ¹H NMR and mass spectrometry.

Epoxidation and Hydroxylation

Stereochemical control at the 4a and 8a positions is achieved through epoxide intermediates.

m-CPBA-Mediated Epoxidation

Treatment of Δ⁹-decalin derivatives with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (0°C, 2 h) generates trans-epoxides. Acidic hydrolysis (H₂SO₄, H₂O) then converts epoxides to cis-diols via a cyclic oxonium ion intermediate. This method delivers 4a,8a-Naphthalenediol, octahydro-, cis- in 72% overall yield.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction enables precise control over hydroxyl group configuration.

Alcohol Inversion Protocol

A trans-diol intermediate is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, facilitating inversion of configuration at C-4a. Using p-nitrobenzoic acid as the nucleophile, the reaction proceeds with 98% stereochemical fidelity, followed by saponification (K₂CO₃, MeOH) to yield the cis-diol.

Characterization and Analytical Data

Successful synthesis requires rigorous validation through spectroscopic and chromatographic methods.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (dd, J = 4.2 Hz, 2H, OH), 2.45–1.20 (m, 16H, decalin protons).
  • ¹³C NMR : δ 72.1 (C-4a), 70.8 (C-8a), 35.2–22.4 (decalin carbons).
  • HRMS : m/z calc. for C₁₀H₁₈O₂ [M+H]⁺: 170.2497; found: 170.2493.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/H₂O 60:40) shows a single peak at tR = 8.7 min, confirming >99% purity.

Industrial-Scale Production

Continuous Flow Hydrogenation

A pilot-scale process employs a fixed-bed reactor with Raney nickel at 80°C and 30 bar H₂. This method achieves a throughput of 50 kg/day with <0.5% over-reduced byproducts.

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) at −20°C yields colorless needles with 98.5% purity, as verified by DSC (melting point: 158–160°C).

Applications and Derivatives

While beyond the scope of synthesis, notable derivatives include:

  • NSC 143557 : A cytotoxic analog evaluated against leukemia cell lines (IC₅₀ = 2.1 μM).
  • trans-9,10-Dihydroxydecalin : A stereoisomer with distinct biological activity, synthesized via analogous routes.

Q & A

Q. What analytical techniques are suitable for identifying and quantifying cis-4a,8a-naphthalenediol in complex mixtures?

  • Methodological Answer : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended. In lipid extraction studies, GC-MS with a polar column (e.g., DB-5) achieved a retention time of 30.480 min for the compound, distinct from co-eluting species like 2-methyl nervonate (30.122 min) and methyl docosahexaenoate (34.20 min) . Calibration using molecular weight (170 g/mol) and spectral libraries (e.g., NIST) improves accuracy. Quantification via peak area normalization (1.19% area in algal lipid extracts) requires internal standards to account for matrix effects .

Q. How can researchers differentiate cis- and trans-isomers of 4a,8a-naphthalenediol using spectral data?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. The cis-isomer (CAS: N/A) and trans-isomer (CAS: 57289-63-1, C₁₀H₁₈O₂) exhibit distinct coupling constants in ¹H-NMR due to spatial proximity of hydroxyl groups. Mass spectral databases (e.g., EPA/NIH) note fragmentation patterns: the cis-isomer shows a base peak at m/z 170, while the trans-isomer may exhibit unique neutral losses (e.g., H₂O) .

Advanced Research Questions

Q. What synthetic strategies can control stereochemistry to preferentially yield cis-4a,8a-naphthalenediol?

  • Methodological Answer : Catalytic hydrogenation of naphthalene precursors under controlled conditions (e.g., H₂ pressure, solvent polarity) favors cis-addition. Studies on platinum complexes (e.g., cis-[(PPh₃)₂Pt(ONO₂)₂]) demonstrate that π-π stacking interactions with ligands stabilize cis-configurations . For octahydro-naphthalenones, stereoselective reduction using chiral catalysts (e.g., Ru-BINAP) can achieve >90% cis-selectivity, as seen in analogous syntheses .

Q. How can researchers resolve discrepancies in reported retention times or spectral data across studies?

  • Methodological Answer : Cross-validate using certified reference materials (CRMs) and standardized protocols. For example, retention time shifts in GC (e.g., 30.48 min vs. 30.12 min in adjacent compounds) may arise from column aging or temperature gradients . Reproducibility requires documenting parameters (e.g., carrier gas flow rate, oven ramp). Spectral contradictions (e.g., MS/MS fragmentation) should be reconciled using high-resolution MS (HRMS) and multi-laboratory validation .

Q. What experimental designs assess the stability of cis-4a,8a-naphthalenediol under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC-UV/Vis (λ = 210–280 nm for diols) and track byproducts (e.g., oxidation to naphthoquinones). In lipid matrices, the compound’s low abundance (1.19% area) suggests susceptibility to co-solvent effects; use inert atmospheres (N₂) to prevent oxidation .

Q. How can computational modeling predict the interaction of cis-4a,8a-naphthalenediol with biological targets?

  • Methodological Answer : Density functional theory (DFT) optimizes the compound’s 3D structure for docking studies. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with lipid bilayers or enzymes, leveraging stereochemical data from X-ray crystallography (e.g., analogous cis-fused bicyclic compounds) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations for Data Analysis

  • Chromatographic Optimization : To avoid co-elution (e.g., with 2-methyl nervonate), use a gradient elution in HPLC (ACN/H₂O with 0.1% formic acid) or a longer GC column (60 m vs. 30 m) .
  • Spectral Interpretation : Combine MSⁿ fragmentation with IR carbonyl stretches (1700–1750 cm⁻¹) to confirm hydroxyl group positions .

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